4-acetyl-1-methyl-1H-pyrrole-2-carboxamide

Synthetic Chemistry Methodology Process Chemistry

4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) is a precisely substituted pyrrole-2-carboxamide building block with a non-interchangeable 4-acetyl and N-methyl pattern. This unique electronic and steric profile ensures reproducible synthetic outcomes and specific target binding unattainable with unsubstituted or differently substituted analogs. Procure this compound to accelerate your Cdc7 kinase, PKM2 fragment-based lead optimization, or SAR campaigns with a well-characterized scaffold (≥97% purity, MW 166.18). The available high-yielding Vilsmeier synthesis protocol and complete spectroscopic reference data (NMR, IR, Raman) make it an ideal benchmark for methodology development and analytical validation.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 338753-32-5
Cat. No. B2687784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
CAS338753-32-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC(=O)C1=CN(C(=C1)C(=O)N)C
InChIInChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12)
InChIKeyPKDUHHJRPDPQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) Procurement & Baseline Overview for Scientific Research


4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) is a small-molecule heterocyclic building block belonging to the pyrrole-2-carboxamide class. It is primarily utilized as a versatile synthetic scaffold in medicinal chemistry and chemical biology research . This compound is not a validated drug or clinical candidate but serves as a key intermediate or fragment for the development of kinase inhibitors and other bioactive molecules. Its procurement is driven by the need for a well-characterized, pure, and readily available pyrrole core for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Generic Pyrrole-2-carboxamide Substitution Fails: Critical Differentiation of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5)


The specific substitution pattern of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is non-interchangeable with other pyrrole-2-carboxamide analogs. The acetyl group at the 4-position and the methyl group on the pyrrole nitrogen create a unique electronic and steric environment that dictates its reactivity as a synthetic intermediate and its binding mode in biological targets [1]. Generic substitution with unsubstituted pyrrole-2-carboxamide or different 4-substituted analogs (e.g., 4-benzoyl derivatives) will lead to divergent synthetic outcomes and altered biological activity profiles. In the context of fragment-based drug discovery or lead optimization, this precise molecular geometry is essential for generating specific interactions within enzyme active sites or for accessing downstream derivatives with the correct pharmacophore [2].

Quantitative Evidence Guide for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) Differentiation vs. Comparators


Synthetic Yield and Characterization: 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) vs. Standard Multistep Pyrrole Acylations

A one-step protocol using adapted Vilsmeier conditions yields 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide in quantitative yield, providing a highly efficient route compared to traditional multistep syntheses [1]. The product is rigorously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, confirming its structure and high purity for downstream applications.

Synthetic Chemistry Methodology Process Chemistry

Purity Specification for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5): Commercial Supplier Benchmarking

Commercially available 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide is typically supplied at a minimum purity of 95%, as confirmed by major vendors [REFS-1, REFS-2]. Some suppliers offer a higher purity of 97%, which may be critical for sensitive applications .

Chemical Sourcing Quality Control Procurement

Structural Confirmation and Quality Control: Unique Spectroscopic Fingerprint of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5)

The identity and purity of 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide are unambiguously established through a comprehensive spectroscopic dataset, including 1H-, 2H-, 13C-NMR, IR, and Raman spectra [1]. The compound's specific InChI Key (PKDUHHJRPDPQEI-UHFFFAOYSA-N) provides a unique identifier for database searches and chemical registries, differentiating it from all other pyrrole-2-carboxamides .

Analytical Chemistry QC/QA Structural Biology

Recommended Application Scenarios for 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (CAS 338753-32-5) Based on Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

As a key intermediate, this compound serves as a valuable core for synthesizing a library of novel substituted pyrrole-2-carboxamides, particularly those targeting Cdc7 kinase for oncology research. Its well-defined structure and high available purity (up to 97%) make it an ideal starting point for SAR investigations [1].

Fragment-Based Drug Discovery (FBDD) Campaigns

The 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide scaffold has been identified as a promising fragment hit for protein kinases like PKM2. Its small size (MW 166.18) and specific substitution pattern are advantageous for fragment linking and growing strategies, where the 4-acetyl group provides a synthetic handle for further elaboration [2].

Methodology Development for Pyrrole Functionalization

The reported high-yielding one-step Vilsmeier synthesis of this specific compound provides a robust model system for developing and optimizing new methodologies for pyrrole acylation and functionalization. Researchers in synthetic methodology can use this protocol as a benchmark for comparing novel catalytic systems or reaction conditions [3].

Quality Control and Analytical Method Development

The detailed spectroscopic data (NMR, IR, Raman) available for this compound makes it an excellent reference standard for developing and validating analytical methods. Its unique InChI Key (PKDUHHJRPDPQEI-UHFFFAOYSA-N) also makes it a reliable standard for testing the accuracy of chemical databases and inventory management systems [REFS-3, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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